1-isocyanato-2-methanesulfonylbenzene
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Overview
Description
It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis as building blocks for the preparation of a wide range of functionalized molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isocyanato-2-methanesulfonylbenzene is typically synthesized through the reaction of tosyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction conditions involve heating the mixture to induce the rearrangement, resulting in the formation of the isocyanate group.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgenation of amines . This process includes treating the amine with phosgene to form the isocyanate. Due to the hazardous nature of phosgene, special precautions are required during this process .
Chemical Reactions Analysis
Types of Reactions
1-isocyanato-2-methanesulfonylbenzene undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes under mild conditions.
Amines: Reacts with amines to form ureas, typically under ambient conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Scientific Research Applications
1-isocyanato-2-methanesulfonylbenzene is used in various scientific research applications, including:
Organic Synthesis: Used as a building block for the preparation of a wide range of functionalized molecules.
Polyurethane Production: Utilized in the synthesis of polyurethanes, which are versatile polymers used in coatings, adhesives, and insulation.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the sulfonyl group, making it less reactive in certain conditions.
Toluene Diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
1-isocyanato-2-methanesulfonylbenzene is unique due to the presence of both the isocyanate and sulfonyl groups, which confer high reactivity and versatility in synthetic applications.
Properties
CAS No. |
167951-56-6 |
---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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